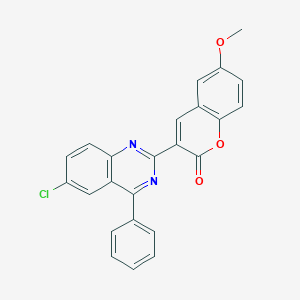
N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a benzothiazole moiety, and a cyclopropyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the cyclopropylation of the morpholine ring. Common synthetic routes may involve:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Methanesulfonyl Group: This step often involves the sulfonylation of the benzothiazole ring using methanesulfonyl chloride in the presence of a base.
Cyclopropylation of Morpholine Ring: The final step involves the cyclopropylation of the morpholine ring, which can be achieved using cyclopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as signal transduction, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-6-(ethanesulfonyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide .
- N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides .
Uniqueness
N-cyclopropyl-4-(4-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide stands out due to its unique combination of structural features, including the morpholine ring, benzothiazole moiety, and cyclopropyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C16H19N3O4S2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O4S2/c1-25(21,22)13-4-2-3-12-14(13)18-16(24-12)19-7-8-23-11(9-19)15(20)17-10-5-6-10/h2-4,10-11H,5-9H2,1H3,(H,17,20) |
Clave InChI |
GFTYGTQANPLRIY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCOC(C3)C(=O)NC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-2-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B12270321.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12270331.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12270354.png)
![3-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12270362.png)
![4-Ethyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12270366.png)
![1-Methyl-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}phthalazine](/img/structure/B12270370.png)
![2-Methyl-4-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12270374.png)
![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12270378.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12270380.png)
![1-{5H,7H,8H-pyrano[4,3-c]pyridazine-3-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12270394.png)
![2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B12270395.png)
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B12270403.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine](/img/structure/B12270415.png)
